

Spectroscopic and Synthetic Profile of 2,4,6-Trimethoxycinnamic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2,4,6-Trimethoxycinnamic acid

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This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of **2,4,6-Trimethoxycinnamic acid**. While comprehensive experimental spectroscopic data for this specific isomer is not widely available in published literature, this document aggregates known properties and presents detailed data for the closely related and well-studied isomer, 3,4,5-Trimethoxycinnamic acid, as a valuable comparative reference. Furthermore, a general, robust protocol for the synthesis of trimethoxycinnamic acids via Knoevenagel condensation is detailed.

Compound Overview: 2,4,6-Trimethoxycinnamic Acid

2,4,6-Trimethoxycinnamic acid is a derivative of cinnamic acid characterized by three methoxy groups at positions 2, 4, and 6 of the phenyl ring.^{[1][2]} Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. The specific substitution pattern of **2,4,6-Trimethoxycinnamic acid** imparts unique electronic and steric properties that influence its chemical reactivity and potential applications.

Chemical Properties:

Property	Value
Molecular Formula	C12H14O5
Molecular Weight	238.24 g/mol [1]
CAS Number	13063-09-7
Appearance	Powder[1]
Purity	Min. 95%[1]

Spectroscopic Data

As of this review, detailed experimental spectra for **2,4,6-Trimethoxycinnamic acid** are not readily available in public databases. Therefore, for illustrative and comparative purposes, the experimental spectroscopic data for the isomeric 3,4,5-Trimethoxycinnamic acid are presented below. This isomer is well-characterized and serves as a useful reference for researchers working with substituted cinnamic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4,5-Trimethoxycinnamic Acid

¹H NMR Data (DMSO-d₆):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
12.07	s	1H	-COOH	
7.71	d	1H	=CH-	15.9
6.79	s	2H	Ar-H	
6.37	d	1H	Ar-CH=	15.9
3.90	s	9H	-OCH ₃	

Data sourced from publicly available spectra of 3,4,5-Trimethoxycinnamic acid.[3][4]

¹³C NMR Data of 3,4,5-Trimethoxycinnamic acid:

Chemical Shift (δ) ppm	Assignment
168.1	-C=O
153.2	Ar-C-O
145.2	=CH-
139.5	Ar-C
129.8	Ar-C
116.5	Ar-CH=
106.1	Ar-CH
60.1	p-OCH ₃
56.0	m-OCH ₃

Note: The assignments are based on typical chemical shifts for cinnamic acid derivatives and may require further 2D NMR analysis for unambiguous confirmation.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of a cinnamic acid derivative is characterized by several key absorption bands. For a generic trimethoxycinnamic acid, the following peaks are expected:

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400-2300 (broad)	O-H stretch	Carboxylic Acid
~3000-2850	C-H stretch	Methoxy, Alkene, Aromatic
~1680	C=O stretch	Carboxylic Acid
~1630	C=C stretch	Alkene
~1580, ~1500	C=C stretch	Aromatic Ring
~1250, ~1050	C-O stretch	Aryl Ether

These are characteristic ranges for cinnamic acids and their derivatives.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry data for trimethoxycinnamic acid would show a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrometry Data:

m/z	Ion
238.08	[M] ⁺
239.09	[M+H] ⁺
261.07	[M+Na] ⁺

Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and methoxy groups (-31 Da).

Experimental Protocols

Synthesis via Knoevenagel Condensation

2,4,6-Trimethoxycinnamic acid can be synthesized using the Knoevenagel condensation reaction. This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.

Materials:

- 2,4,6-Trimethoxybenzaldehyde
- Malonic acid
- Pyridine (solvent and base)
- Piperidine (catalyst)
- Concentrated Hydrochloric Acid
- Ethanol (for recrystallization)

Procedure:

- Dissolve malonic acid (1.2-1.5 equivalents) and 2,4,6-trimethoxybenzaldehyde (1 equivalent) in pyridine in a round-bottom flask.
- Add a catalytic amount of piperidine to the mixture.
- Heat the reaction mixture to reflux (typically 70-90°C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the cooled reaction mixture into a beaker containing cold water and ice.
- Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic and a precipitate forms.
- Collect the solid product by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **2,4,6-Trimethoxycinnamic acid**.

Spectroscopic Analysis

NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

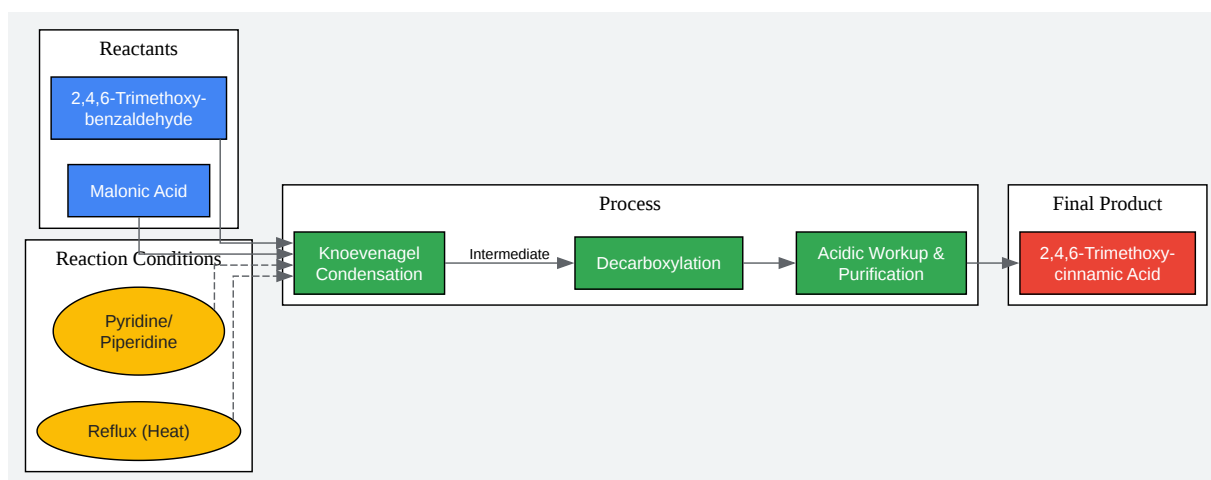
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry:

- **Sample Preparation:** Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- **Instrumentation:** Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). Acquire spectra in both positive and negative ion modes.

Workflow and Pathway Diagrams

The synthesis of **2,4,6-Trimethoxycinnamic acid** via Knoevenagel condensation can be visualized as a straightforward workflow.



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References

- 1. 2,4,6-Trimethoxycinnamic acid | CymitQuimica [cymitquimica.com]
- 2. 2,4,6-Trimethoxycinnamic acid | 13063-09-7 | Benchchem [benchchem.com]
- 3. 3,4,5-Trimethoxycinnamic acid(90-50-6) ¹H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,4,5-Trimethoxycinnamic acid(90-50-6) ¹³C NMR spectrum [chemicalbook.com]

- 6. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C₉H₈O₂, C₆H₅-CH=CH-COOH prominent wavenumbers cm⁻¹ detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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